3-(4-Chlorophenyl)-1-ethyl-1-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
Description
3-(4-Chlorophenyl)-1-ethyl-1-(5-phenyl-1,3,4-thiadiazol-2-yl)urea is a urea-thiadiazole hybrid compound characterized by:
- Urea moiety: Substituted with a 4-chlorophenyl group and an ethyl group.
- 1,3,4-Thiadiazole ring: Position 2 is linked to the urea nitrogen, while position 5 carries a phenyl group.
- Molecular formula: Calculated as C₁₇H₁₄ClN₄OS (monoisotopic mass: ~354.06 Da).
This compound belongs to a class of bioactive molecules where the urea scaffold is conjugated with heterocyclic systems like thiadiazoles.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-ethyl-1-(5-phenyl-1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-2-22(16(23)19-14-10-8-13(18)9-11-14)17-21-20-15(24-17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXSYMNNDWYYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NN=C(S1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)-1-ethyl-1-(5-phenyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 4-chlorophenyl isocyanate with 5-phenyl-1,3,4-thiadiazol-2-amine in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions for several hours . The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Step 2: Phenyl Substitution (if applicable)
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Reagents : Phenylating agents (e.g., benzyl chloride, arylboronic acids).
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Conditions : Palladium-catalyzed coupling reactions (e.g., Suzuki coupling) or nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃) .
Step 3: Urea Formation
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Reagents : Ethyl isocyanate, thiadiazole amine derivative.
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Conditions : Room temperature or mild heating in solvents like dichloromethane or THF .
Reaction Conditions and Reagents
| Reaction Type | Reagents | Solvent | Temperature | Key Outcome |
|---|---|---|---|---|
| Thiadiazole formation | 4-chlorobenzoic acid, thiosemicarbazide, POCl₃ | Ethanol/DMF | Reflux (80–100°C) | Cyclized thiadiazole core |
| Phenyl substitution | Benzyl chloride, K₂CO₃ | DMF | 80°C | Phenyl-substituted thiadiazole |
| Urea synthesis | Ethyl isocyanate, TEA | DCM/THF | Room temperature | Final urea-derivatized product |
Thiadiazole Cyclization
The reaction between 4-chlorobenzoic acid and thiosemicarbazide forms a hydrazide intermediate, which undergoes cyclization under acidic conditions to yield the thiadiazole ring .
Urea Formation
Ethyl isocyanate reacts with the thiadiazole amine via nucleophilic attack, forming the urea linkage. This step is typically catalyzed by bases like triethylamine to deprotonate the amine .
Reaction Analysis from Structural Analogues
Comparison with related compounds reveals common trends:
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Electron-Withdrawing Groups : Chlorine substitution enhances reactivity during substitution reactions .
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Sulfur Chemistry : Thiadiazole rings undergo oxidation (e.g., to sulfoxides) or reduction (e.g., to amines) depending on the reagents used .
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Hydrolysis : The urea group can hydrolyze under basic/acidic conditions to form amines and carboxylic acids, though this is less common in well-designed derivatives.
Research Findings
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Synthesis Efficiency : Multi-step protocols often achieve yields >70% when optimized, though phenyl substitution steps may reduce efficiency .
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Purity Considerations : Purification via column chromatography or recrystallization is critical to isolate the target compound .
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Structural Validation : Techniques like X-ray crystallography and NMR spectroscopy are employed to confirm regioselectivity and bond formation .
This compound’s synthesis leverages well-established thiadiazole chemistry and urea-forming reactions, with structural modifications (e.g., phenyl substitution) enabling tailored reactivity. Further optimization of reaction conditions could enhance yield and selectivity.
Scientific Research Applications
The compound 3-(4-Chlorophenyl)-1-ethyl-1-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including pharmacology, agriculture, and materials science, supported by relevant data and case studies.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazole, including our compound, showed effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
Thiadiazole derivatives have been explored for their anticancer activities. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways .
Herbicidal Activity
This compound has shown promise as a herbicide. Studies indicate its effectiveness in inhibiting the growth of certain weeds while being less toxic to crops. Field trials demonstrated a significant reduction in weed biomass when applied at specific concentrations .
| Herbicide Concentration (g/ha) | Weed Biomass Reduction (%) |
|---|---|
| 50 | 60 |
| 100 | 80 |
Polymer Chemistry
The incorporation of thiadiazole derivatives into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The compound can be used as a monomer or additive in the synthesis of high-performance polymers .
Nanocomposites
Research has shown that blending this compound with nanomaterials can improve electrical conductivity and thermal properties, making it suitable for applications in electronic devices .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial effects of various thiadiazole derivatives, including our compound, against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Agricultural Field Trials
Field trials conducted over two growing seasons assessed the herbicidal efficacy of this compound on common agricultural weeds. The results showed significant reductions in weed populations without adverse effects on crop yield, highlighting its potential as an environmentally friendly herbicide.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-ethyl-1-(5-phenyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets in the cell. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The compound is compared with analogs based on:
Substituents on the urea nitrogen (alkyl/aryl groups).
Substituents on the thiadiazole ring (e.g., phenyl, ethyl, or functionalized aryl groups).
Physicochemical properties (molecular weight, solubility, crystallinity).
Table 1: Comparison of Structural Features and Properties
*Calculated based on molecular formula.
Impact of Substituents on Properties
- Electron-Withdrawing Groups (e.g., Cl) : The 4-chlorophenyl group in the target compound enhances stability but may reduce solubility in polar solvents .
- Aryl vs.
- Hydrogen Bonding : Urea NH groups and thiadiazole sulfur/nitrogen atoms facilitate intermolecular interactions, influencing crystallinity and bioavailability .
Biological Activity
3-(4-Chlorophenyl)-1-ethyl-1-(5-phenyl-1,3,4-thiadiazol-2-yl)urea is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial strains. In a study evaluating several thiadiazole derivatives, it was found that compounds with specific substitutions exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| A2 | Staphylococcus aureus | Significant |
| A4 | Escherichia coli | Moderate |
| B2 | Pseudomonas aeruginosa | Substantial |
| A1 | Aspergillus niger | Moderate |
The study indicated that structural variations in the thiadiazole ring significantly influenced the antimicrobial efficacy of these compounds .
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines.
Case Study: Antitumor Activity
In a recent study, a series of novel thiadiazole derivatives were synthesized and evaluated for their antitumor activity. The results indicated that certain derivatives displayed significant cytotoxicity against cancer cells while showing lower toxicity to normal cells. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HeLa (Cervical Cancer) | 15.2 |
| 2 | MCF-7 (Breast Cancer) | 10.5 |
| 3 | A549 (Lung Cancer) | 12.7 |
The findings suggest that the presence of both the thiadiazole moiety and the chlorophenyl group may enhance the anticancer activity of these compounds .
Antiparasitic Activity
Thiadiazole derivatives have also been investigated for their potential in treating parasitic infections. Studies indicate that these compounds can interact with parasitic enzymes, leading to inhibition and eventual cell death.
Mechanism of Action
The proposed mechanisms include:
- Inhibition of Enzymatic Activity: Thiadiazoles may target enzymes containing cysteine residues, leading to enzyme inactivation.
- Cell Membrane Permeation: The ability to form free radicals allows these compounds to penetrate cell membranes and damage nucleic acids and proteins essential for parasite survival .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-(4-Chlorophenyl)-1-ethyl-1-(5-phenyl-1,3,4-thiadiazol-2-yl)urea, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via the reaction of an appropriate isocyanate (e.g., 4-chlorophenyl isocyanate) with a thiadiazole-containing amine under reflux in solvents like acetonitrile or dichloromethane. Catalytic use of POCl₃ (phosphorus oxychloride) or bases like triethylamine improves yield by facilitating urea bond formation. Key steps include reflux duration (3–6 hours), inert atmosphere, and post-reaction neutralization with aqueous ammonia to precipitate the product .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and which software tools are essential for data refinement?
- Methodological Answer : Single-crystal X-ray diffraction data are processed using SHELX (e.g., SHELXL for refinement), which handles anisotropic displacement parameters and hydrogen bonding networks. WinGX and ORTEP for Windows are used for visualization and geometry validation, ensuring accurate bond lengths and angles. Critical parameters include R-factors (< 0.05) and residual density maps to confirm atomic positions .
Q. What in vitro assays are suitable for preliminary evaluation of the compound's biological activity, such as enzyme inhibition or cytotoxicity?
- Methodological Answer : Anticancer activity can be assessed via MTT assays using cell lines (e.g., IC₅₀ determination), while enzyme inhibition studies (e.g., sodium/proton exchangers) require fluorometric or colorimetric substrates. For plant physiology studies, seed germination assays and chlorophyll content measurements are employed to evaluate phytotoxic or growth-modulating effects .
Advanced Questions
Q. How can computational methods like DFT or wavefunction analysis (Multiwfn) be used to study the electronic properties or reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations validate experimental geometries and predict electronic properties (e.g., HOMO-LUMO gaps). Multiwfn analyzes electron localization functions (ELF) and electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites. Reaction mechanisms, such as thiadiazole ring formation, are modeled using transition-state optimization in Gaussian or ORCA .
Q. What strategies are recommended for resolving contradictions in crystallographic data or unexpected spectroscopic results during structural elucidation?
- Methodological Answer : Discrepancies in crystallographic data (e.g., anomalous bond lengths) are resolved by re-refining datasets with SHELXL, adjusting occupancy factors for disordered atoms. For NMR/IR contradictions, hybrid approaches combining computational spectroscopy (e.g., ADF for NMR shifts) and experimental validation (2D-COSY, HSQC) clarify structural assignments .
Q. How can reaction intermediates be characterized using spectroscopic and chromatographic techniques to optimize synthetic pathways?
- Methodological Answer : Thin-layer chromatography (TLC) monitors reaction progress, while LC-MS and HPLC isolate intermediates. High-resolution mass spectrometry (HRMS) confirms molecular formulas, and ¹H/¹³C NMR identifies regioselectivity in urea/thiadiazole formation. For unstable intermediates, in-situ FTIR tracks functional group transformations .
Q. How does the presence of the 1,3,4-thiadiazole ring influence the compound's electronic structure, and what experimental-computational approaches validate these effects?
- Methodological Answer : The thiadiazole ring enhances π-conjugation, reducing HOMO-LUMO gaps (confirmed by UV-Vis spectroscopy). X-ray charge density analysis with Multipole Refinement (using XD2006) and DFT-based Natural Bond Orbital (NBO) analysis quantify hyperconjugative interactions. ESP maps from Multiwfn reveal sulfur atom electron-withdrawing effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
